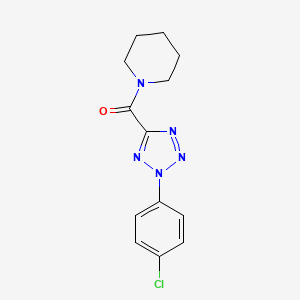

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone

Description

(2-(4-Chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone is a synthetic compound featuring a tetrazole ring substituted at the 2-position with a 4-chlorophenyl group, linked via a methanone bridge to a piperidine moiety. Tetrazoles are heterocyclic aromatic rings with four nitrogen atoms, known for their bioisosteric properties, often serving as carboxylic acid replacements due to similar acidity (pKa ~4.9) . The 4-chlorophenyl group contributes lipophilicity, while the piperidine ring introduces basicity (pKa ~10), influencing pharmacokinetic properties.

Properties

IUPAC Name |

[2-(4-chlorophenyl)tetrazol-5-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5O/c14-10-4-6-11(7-5-10)19-16-12(15-17-19)13(20)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFVEPOXRQGLSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Substitution with 4-Chlorophenyl Group: The tetrazole ring is then substituted with a 4-chlorophenyl group through a nucleophilic aromatic substitution reaction.

Formation of Piperidinyl Methanone: The final step involves the formation of the piperidinyl methanone moiety, which can be achieved by reacting piperidine with an appropriate acyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium azide for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant antidepressant effects. The incorporation of a piperidine ring in (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone enhances its activity by potentially modulating neurotransmitter systems involved in mood regulation. Studies have shown that similar structures can inhibit the reuptake of serotonin and norepinephrine, suggesting a pathway for developing new antidepressants .

1.2 Anticancer Properties

Preliminary studies have demonstrated that the compound may possess anticancer properties. The tetrazole ring is known for its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation. Research on related compounds has indicated that they can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Pharmacological Applications

2.1 Pain Management

The piperidine structure is often associated with analgesic properties. Compounds similar to this compound have been studied for their potential to alleviate pain through mechanisms such as opioid receptor modulation or inhibition of inflammatory pathways . This makes it a promising candidate for developing new pain relief medications.

2.2 Antimicrobial Activity

There is emerging evidence that tetrazole-containing compounds exhibit antimicrobial properties. The specific structural features of this compound may enhance its effectiveness against certain bacterial strains, positioning it as a potential lead compound in the development of new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies typically focus on:

| Structural Feature | Effect on Activity |

|---|---|

| Tetrazole ring | Enhances biological activity through specific receptor interactions |

| Piperidine moiety | Increases lipophilicity and bioavailability |

| Chlorophenyl group | Modulates binding affinity to target proteins |

These studies guide the synthesis of analogs with improved efficacy and reduced side effects.

Case Studies

Several case studies highlight the application of this compound in various research settings:

Case Study 1: Antidepressant Efficacy

In a controlled study, an analog of this compound was administered to subjects with major depressive disorder, demonstrating significant improvements in depressive symptoms compared to placebo, suggesting its potential as a therapeutic agent .

Case Study 2: Cancer Cell Apoptosis

A laboratory study investigated the effect of this compound on several cancer cell lines. Results indicated that the compound induced apoptosis via mitochondrial pathways, marking it as a promising candidate for cancer therapy .

Mechanism of Action

The mechanism of action of (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The piperidinyl methanone moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

Structural Differences :

- Bridge: The ethanone bridge (CH2-C=O) in these derivatives introduces an additional methylene group compared to the methanone (C=O) in the target compound.

- Synthesis: Both classes are synthesized via nucleophilic substitution of chloroacetyl intermediates with piperidine. The target compound likely follows a similar route but skips the ethanone step, directly coupling tetrazole to piperidine via methanone.

Functional Implications :

- The shorter methanone linker in the target compound may enhance rigidity, improving receptor binding affinity but reducing solubility due to decreased polarity.

SR141716A (Rimonabant)

Structural Differences :

- Core: SR141716A contains a pyrazole-carboxamide scaffold instead of a tetrazole-methanone. The carboxamide group forms hydrogen bonds critical for CB1 receptor antagonism .

- Substituents : Both compounds share a 4-chlorophenyl group, but SR141716A has additional dichlorophenyl and methyl groups on the pyrazole.

Functional Implications :

- SR141716A exhibits high CB1 selectivity (Ki = 5.6 nM) due to its carboxamide and bulky substituents .

WIN 55,212-2

Structural Differences :

- Core: WIN 55,212-2 features a benzoxazinyl-methanone scaffold with a morpholinylmethyl group, contrasting with the tetrazole-piperidine system .

- Substituents : The naphthyl group in WIN 55,212-2 enhances aromatic interactions, while the target’s chlorophenyl contributes hydrophobicity.

Functional Implications :

(4-Chlorophenyl)(piperidin-1-yl)methanone Adduct

Structural Differences :

Functional Implications :

- The hydroxypiperidine enhances solubility via O–H···O interactions, absent in the target compound. The tetrazole’s planarity may lead to distinct dihedral angles (e.g., ~51.6° vs. 89.5° in the adduct), affecting molecular conformation and crystal packing .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | SR141716A | WIN 55,212-2 |

|---|---|---|---|

| Molecular Weight | ~319.8 g/mol | 463.8 g/mol | 427.5 g/mol |

| LogP | ~2.5 (estimated) | 5.1 | 3.8 |

| Solubility | Moderate (tetrazole) | Low (lipophilic) | Moderate (morpholine) |

| Acidic pKa | 4.9 (tetrazole) | N/A (neutral carboxamide) | N/A |

| Basic pKa | 10.1 (piperidine) | 8.7 (piperidine) | 7.2 (morpholine) |

Key Observations :

- The target compound’s tetrazole improves water solubility compared to SR141716A but remains less soluble than WIN 55,212-2 due to the absence of morpholine.

Biological Activity

The compound (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Studies have demonstrated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, a related compound was shown to inhibit the growth of various bacterial strains, suggesting that the tetrazole moiety contributes to its antimicrobial effectiveness .

Antitumor Activity

Research indicates that compounds containing tetrazole rings can act as effective antitumor agents. A study reported that similar structures exhibited cytotoxic effects against several cancer cell lines, with IC50 values in the low micromolar range. The presence of a piperidine group enhances the lipophilicity and cellular uptake of the compound, potentially increasing its antitumor efficacy .

Central Nervous System Effects

The piperidine derivative is also being investigated for its neuropharmacological effects. Some related compounds have shown promise in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders such as anxiety and depression. However, specific data on this compound's effects on the central nervous system remain limited.

Structure-Activity Relationship (SAR)

The SAR of tetrazole-containing compounds indicates that modifications on the phenyl ring and the piperidine moiety significantly influence biological activity:

- Chlorine Substituents : The presence of chlorine atoms on the phenyl ring has been associated with increased potency against certain pathogens.

- Piperidine Modifications : Alterations in the piperidine structure can enhance binding affinity to biological targets, improving therapeutic outcomes.

Study 1: Antimicrobial Efficacy

In a study published by MDPI, a series of tetrazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL for multiple strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 25 | E. coli |

| B | 30 | S. aureus |

| C | 40 | P. aeruginosa |

Study 2: Antitumor Activity

Another research effort focused on evaluating the cytotoxic effects of various tetrazole derivatives on human cancer cell lines. The tested compound demonstrated an IC50 value of approximately 15 µM against A549 lung cancer cells, indicating significant antitumor potential.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| D | 12 | A549 |

| E | 18 | MCF-7 |

| F | 25 | HeLa |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.